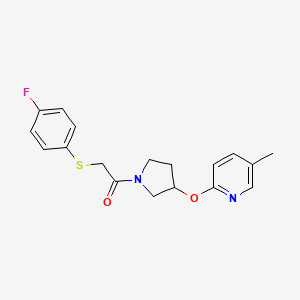
2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19FN2O2S and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((4-Fluorophenyl)thio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, with CAS number 1904224-63-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The molecular formula for this compound is C18H19FN2O2S, with a molecular weight of 346.4 g/mol. The structural characteristics include a fluorophenyl group and a pyrrolidine moiety, which are crucial for its biological interactions.
Anticancer Activity
Recent studies indicate that compounds with similar structures have shown promising anticancer effects. For instance, the inhibition of mutant forms of receptor tyrosine kinases has been linked to reduced tumor growth in preclinical models . The potential for this compound to act against specific cancer types remains an area for further exploration.
Neuropharmacological Effects
The pyrrolidine structure suggests possible neuropharmacological applications. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognition .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Dual Inhibitors : A study on dual inhibitors targeting p38 MAPK and PDE4 demonstrated significant anti-inflammatory effects, indicating that similar compounds could exhibit multifaceted biological activities including anti-inflammatory properties .
- Kinase Inhibition Study : Research on kinase inhibitors highlighted their role in treating conditions associated with aberrant kinase activity, such as certain cancers and inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1904224-63-0 |
| Molecular Formula | C18H19FN2O2S |
| Molecular Weight | 346.4 g/mol |
| Potential Applications | Anticancer, Neuropharmacological |
| Mechanism of Action | Kinase inhibition, GPCR interaction |
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-13-2-7-17(20-10-13)23-15-8-9-21(11-15)18(22)12-24-16-5-3-14(19)4-6-16/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCVPAIJOMGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














